6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
Synthesis Analysis
Several synthetic methods have been reported for the preparation of 6-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one. Notably, a catalytic protodeboronation approach has been developed using pinacol boronic esters. This method allows for the efficient conversion of alkyl boronic esters into the desired product via a radical pathway. The protocol has been successfully applied to various substrates, including methoxy-protected THC and cholesterol .
Molecular Structure Analysis
The molecular formula of this compound is C~17~H~15~NO~2~ . Its structure comprises a fused isoquinoline ring system with a benzyloxy substituent. The compound’s molecular weight is approximately 257.31 g/mol . Detailed NMR spectra reveal characteristic peaks corresponding to the aromatic protons and the benzyloxy group .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis Methods
6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one and related compounds have been synthesized through various methods. One approach involves the synthesis of derivatives like 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, using steps such as allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation (Chen Zhan-guo, 2008). Another method reports the synthesis of related compounds like 1-(3,3-dialkyl-3,4-dihydroisoquinoline1(2H)-ylidene)-but-3-en-4-ones, showcasing the diversity in synthetic routes for these compounds (V. V. Khalturina et al., 2010).
Chemical Structure Analysis
The analysis of chemical structures, particularly isomeric forms, of dihydroisoquinolin-1(2H)-ones is an area of research. For example, methods have been developed to differentiate isomeric 1,2‐dihydroisoquinolin‐4(3H)‐ones using proton magnetic resonance of their 4‐benzyl derivatives (R. Waigh, 1980).
Pharmaceutical Applications
Some derivatives of this compound have been investigated for potential pharmaceutical applications. Compounds synthesized from dihydroisoquinolines were tested for anti-inflammatory and analgesic properties (V. V. Khalturina et al., 2010). Additionally, novel 3,4-dihydroisoquinolin derivatives containing heterocycles were synthesized and evaluated as potential anticonvulsant agents (Hong-jian Zhang et al., 2016).
Cytotoxicity Studies
Some studies have focused on the cytotoxicity of dihydroisoquinoline-derived compounds. For instance, the synthesis of novel annulated dihydroisoquinoline heterocycles has been explored, with in vitro antitumor screening against various cancer cell lines (Fatma M. Saleh et al., 2020). Another study reports the synthesis and cytotoxic activity of a dihydroisoquinoline-derived hydroxamic acid against the human hepatocarcinoma cell line Hep3B (Hassen Ben Salah et al., 2014).
Properties
IUPAC Name |
6-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16-15-7-6-14(10-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJLBOVPTIGFJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441491 | |
Record name | 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164147-66-4 | |
Record name | 6-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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